Cas no 528-71-2 (phenazin-1-ol)

phenazin-1-ol 化学的及び物理的性質
名前と識別子
-
- 1-Phenazinol
- 1-Hydroxyphenazine
- 5H-phenazin-1-one
- YELLOW TO LIGHT TAN SOLID
- Phenazin-1-ol
- Hemipyocyanine
- Hemipyocyanin
- Pyoxanthose
- Phenazine, 1-hydroxy-
- alpha-Hydroxyphenazine
- phenazin-1(5h)-one
- .alpha.-Hydroxyphenazine
- alphaalpha-hydroxyphenazine
- MLS000737174
- 0D51M21IXN
- SVRNCBGWUMMBQB-UHFFFAOYSA-N
- 1-Hydroxyphenanzine
- REGID_for_CID_6824
- NCGC00246896-01
- NSC88882
- 528-71-2
- SCHEMBL1643299
- AKOS006229766
- PD069460
- NSC-88882
- Q27131689
- 1-Hydroxy-5,10-diazaanthracene
- SCHEMBL345562
- CS-0069821
- BRN 0151175
- 6QF
- REGID_for_CID_68249
- VU0254790-1
- CHEBI:62216
- DTXSID70871744
- a-Hydroxyphenazine
- C21477
- HMS2271E08
- AI3-03566
- 5-23-12-00297 (Beilstein Handbook Reference)
- FT-0652083
- CHEMBL1416045
- UNII-0D51M21IXN
- 1-HYDROXY-5,10-DIAZOANTHRACENE
- HEMIPYOCYANINE [MI]
- EN300-205618
- MFCD00059692
- SMR000528402
- H0289
- T72573
- NSC 88882
- AS-56479
- HY-W068682
- phenazin-1-ol
-
- MDL: MFCD00059692
- インチ: 1S/C12H8N2O/c15-11-7-3-6-10-12(11)14-9-5-2-1-4-8(9)13-10/h1-7,15H
- InChIKey: SVRNCBGWUMMBQB-UHFFFAOYSA-N
- ほほえんだ: O([H])C1=C([H])C([H])=C([H])C2C1=NC1=C([H])C([H])=C([H])C([H])=C1N=2
- BRN: 0151175
計算された属性
- せいみつぶんしりょう: 196.06400
- どういたいしつりょう: 196.064
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 0
- 複雑さ: 234
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- ひょうめんでんか: 0
- 互変異性体の数: 4
- トポロジー分子極性表面積: 46
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.1788 (rough estimate)
- ゆうかいてん: 156.0 to 159.0 deg-C
- ふってん: 333.09°C (rough estimate)
- フラッシュポイント: 213.864°C
- 屈折率: 1.6000 (estimate)
- PSA: 46.01000
- LogP: 2.48860
- ようかいせい: 未確定
- マーカー: 4645
phenazin-1-ol セキュリティ情報
- セキュリティの説明: S22-S24/25
- RTECS番号:SG1647000
phenazin-1-ol 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
phenazin-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | ZB311-100mg |
phenazin-1-ol |
528-71-2 | 95.0%(GC) | 100mg |
¥670.0 | 2022-05-30 | |
Chemenu | CM390861-250mg |
phenazin-1-ol |
528-71-2 | 95%+ | 250mg |
$414 | 2022-08-31 | |
Chemenu | CM390861-5g |
phenazin-1-ol |
528-71-2 | 95%+ | 5g |
$2042 | 2022-08-31 | |
TRC | H245655-10mg |
Hemipyocyanine |
528-71-2 | 10mg |
$ 150.00 | 2023-04-15 | ||
BioAustralis | BIA-H1520-5 mg |
Hemipyocyanine |
528-71-2 | >95%byHPLC | 5mg |
$100.00 | 2023-09-04 | |
abcr | AB137016-100 mg |
1-Hydroxyphenazine, 95%; . |
528-71-2 | 95% | 100 mg |
€86.20 | 2023-07-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN19472-1G |
phenazin-1-ol |
528-71-2 | 95% | 1g |
¥ 4,547.00 | 2023-04-13 | |
SHENG KE LU SI SHENG WU JI SHU | sc-391572A-25 mg |
Hemipyocyanine, |
528-71-2 | 25mg |
¥2,467.00 | 2023-07-10 | ||
Cooke Chemical | T9084830-1g |
1-Hydroxyphenazine |
528-71-2 | >95.0%(GC) | 1g |
RMB 2616.00 | 2025-02-20 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | H0289-1G |
1-Hydroxyphenazine |
528-71-2 | >95.0%(GC) | 1g |
¥2150.00 | 2024-04-16 |
phenazin-1-ol 関連文献
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Chao-Jen Shih,Pi-Yu Chen,Chih-Chuang Liaw,Ying-Mi Lai,Yu-Liang Yang Nat. Prod. Rep. 2014 31 739
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Elvar ?rn Viktorsson,Reidun Aesoy,Sindre St?a,Viola Lekve,Stein Ove D?skeland,Lars Herfindal,P?l Rongved RSC Med. Chem. 2021 12 767
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Niloofar Haghighian,Ritu Kataky Sens. Diagn. 2023 2 1228
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Huan Yue,Amanda Lynn Miller,Vimmy Khetrapal,Vishakha Jayaseker,Stephen Wright,Liangcheng Du Nat. Prod. Rep. 2022 39 842
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5. Probe beam deflection spectroscopy as a tool for mechanistic investigations of modified electrodesOtto Haas Faraday Discuss. Chem. Soc. 1989 88 123
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Xue Xia,Mengna Qin,Yang Sun,Yanjun Shi,Juan Xu,Yong-Miao Shen,Dengfeng Guo,Zhidong Chen,Jianyu Cao Green Chem. 2022 24 8783
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7. 100. The phenazine series. Part VII. The pigment of Chromobacterium iodinum; the phenazine di-N-oxidesG. R. Clemo,H. McIlwain J. Chem. Soc. 1938 479
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8. Mechanistic investigations of redox polymer-coated electrodes using probe-beam deflection and cyclic voltammetryOtto Haas,Jim Rudnicki,Frank R. McLarnon,Elton J. Cairns J. Chem. Soc. Faraday Trans. 1991 87 939
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César A. Barbero Phys. Chem. Chem. Phys. 2005 7 1885
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Nicholas V. Borrero,Fang Bai,Cristian Perez,Benjamin Q. Duong,James R. Rocca,Shouguang Jin,Robert W. Huigens III Org. Biomol. Chem. 2014 12 881
phenazin-1-olに関する追加情報
Phenazin-1-ol: A Comprehensive Overview
Phenazin-1-ol, also known by its CAS number 528-71-2, is a compound of significant interest in various scientific and industrial applications. This organic compound belongs to the phenazine family, which is a class of heterocyclic aromatic compounds. Phenazin-1-ol has been extensively studied for its unique chemical properties and potential uses in fields such as pharmaceuticals, materials science, and environmental chemistry.
The structure of phenazin-1-ol consists of a phenazine ring system with a hydroxyl group (-OH) attached at the 1-position. This hydroxyl group plays a crucial role in determining the compound's reactivity and solubility. Recent studies have highlighted the importance of phenazin-1-ol in the development of novel materials, particularly in the context of its ability to act as a precursor for other phenazine derivatives. For instance, researchers have explored its use in synthesizing advanced materials for energy storage applications, such as batteries and supercapacitors.
One of the most promising areas of research involving phenazin-1-ol is its application in biomedicine. Scientists have discovered that this compound exhibits potential antioxidant and anti-inflammatory properties, making it a candidate for drug development. In particular, studies have shown that phenazin-1-ol derivatives can interact with cellular pathways involved in inflammation and oxidative stress, offering new avenues for treating chronic diseases such as arthritis and neurodegenerative disorders.
In addition to its biomedical applications, phenazin-1-ol has also gained attention in environmental chemistry. Researchers have investigated its role as a catalyst in various chemical reactions, particularly those involving the degradation of pollutants. For example, phenazin-1-ol-based catalysts have been shown to effectively break down organic contaminants in water, offering a sustainable solution for environmental remediation.
The synthesis of phenazin-1-ol has been optimized through various methodologies over the years. Traditional approaches involve multi-step organic synthesis techniques, while modern methods leverage advanced catalytic systems to enhance efficiency and yield. Recent advancements in green chemistry have also led to the development of eco-friendly synthesis routes for phenazin-1-ol, reducing the environmental footprint of its production.
From a structural standpoint, phenazin-1-ol's aromaticity and functional group diversity make it an ideal building block for constructing complex molecules. Its ability to undergo various chemical transformations, such as oxidation, reduction, and coupling reactions, further expands its utility in organic synthesis. These properties have been exploited in the creation of novel materials with tailored functionalities.
In conclusion, phenazin-1
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